Spectroscopic Analysis of Methyl Sorbate: A Technical Guide
Spectroscopic Analysis of Methyl Sorbate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl (2E,4E)-hexa-2,4-dienoate, commonly known as methyl sorbate. It includes tabulated spectral data for Infrared (IR) Spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided, along with a standardized workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for methyl sorbate (CAS No: 689-89-4; Molecular Formula: C₇H₁₀O₂; Molecular Weight: 126.15 g/mol ).
Table 1: Infrared (IR) Spectroscopy Data
The following are characteristic absorption peaks for methyl sorbate. The data is based on typical values for α,β-unsaturated esters.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3030-3010 | Medium | C-H Stretch | C=C-H (vinylic) |
| ~2955, 2850 | Medium | C-H Stretch | -CH₃ (aliphatic) |
| ~1725-1715 | Strong | C=O Stretch | α,β-Unsaturated Ester |
| ~1640, 1615 | Medium | C=C Stretch | Conjugated Diene |
| ~1435 | Medium | C-H Bend (scissoring) | -CH₃ |
| ~1270, 1170 | Strong | C-O Stretch | Ester |
| ~995 | Strong | =C-H Bend (out-of-plane) | trans C=C |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR data was acquired in Chloroform-d (CDCl₃) at 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| 7.26 | dd | 1H | 15.4, 10.0 | H-3 |
| 6.19 | m | 1H | - | H-4 or H-5 |
| 6.14 | m | 1H | - | H-5 or H-4 |
| 5.78 | d | 1H | 15.4 | H-2 |
| 3.73 | s | 3H | - | -OCH₃ |
| 1.85 | d | 3H | ~6.0 | -CH₃ (at C-5) |
| [dd = doublet of doublets, m = multiplet, d = doublet, s = singlet] |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data
The following are typical predicted chemical shifts for the carbon atoms in methyl sorbate in CDCl₃.
| Chemical Shift (δ) (ppm) | Carbon Atom Assignment |
| ~167.5 | C-1 (C=O) |
| ~145.0 | C-3 or C-5 |
| ~140.0 | C-4 or C-2 |
| ~129.5 | C-5 or C-3 |
| ~118.0 | C-2 or C-4 |
| ~51.5 | -OCH₃ |
| ~18.5 | C-6 (-CH₃) |
Table 4: Mass Spectrometry (MS) Data
The mass spectrum was obtained via Electron Ionization (EI). The table lists the major fragment ions and their relative abundance.
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment of Ion Fragment |
| 126 | ~50 | [M]⁺ (Molecular Ion) |
| 111 | ~85 | [M - CH₃]⁺ |
| 95 | ~71 | [M - OCH₃]⁺ |
| 67 | 100 (Base Peak) | [C₅H₇]⁺ |
Experimental Protocols
The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above for a liquid sample like methyl sorbate.
Infrared (IR) Spectroscopy Protocol (Neat Liquid Film)
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Sample Preparation : Ensure the methyl sorbate sample is free of water and particulate matter.
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Salt Plate Handling : Clean two potassium bromide (KBr) or sodium chloride (NaCl) salt plates with a dry solvent (e.g., anhydrous dichloromethane or hexane) and handle only by the edges to avoid moisture from fingerprints.
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Sample Application : Place one to two drops of the neat (undiluted) methyl sorbate liquid onto the surface of one salt plate.
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Film Formation : Place the second salt plate on top of the first and gently rotate to create a thin, uniform liquid film between the plates.
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Data Acquisition :
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Place the salt plate assembly into the sample holder of the FTIR spectrometer.
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Collect a background spectrum of the empty spectrometer chamber to subtract atmospheric H₂O and CO₂ signals.
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Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Data Processing : Perform a background subtraction and process the resulting transmittance or absorbance spectrum. Identify and label the major absorption peaks.
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Cleaning : Clean the salt plates thoroughly with a dry solvent and store them in a desiccator.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
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Sample Preparation :
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Accurately weigh approximately 10-20 mg of methyl sorbate for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
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Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard like TMS (0.03% v/v).
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Gently vortex or swirl the vial to ensure the sample is completely dissolved.
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Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles. The final solution height should be approximately 4-5 cm.
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Instrument Setup :
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Insert the NMR tube into a spinner turbine and adjust its depth using a gauge.
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Place the assembly into the NMR spectrometer's magnet.
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Data Acquisition :
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Locking : The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.
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Shimming : The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks. This can be done manually or automatically.
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Tuning : The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
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Acquisition : Set the appropriate experimental parameters (e.g., pulse angle, acquisition time, relaxation delay, number of scans) and begin data collection.
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Data Processing :
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Apply Fourier transformation to the raw free induction decay (FID) signal.
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Phase-correct the resulting spectrum.
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Calibrate the chemical shift axis using the TMS signal at 0 ppm.
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Integrate the peaks (for ¹H NMR) and identify the chemical shifts, multiplicities, and coupling constants.
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Mass Spectrometry (MS) Protocol (Electron Ionization)
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Sample Introduction : Introduce a small amount of the volatile methyl sorbate sample into the mass spectrometer. For a liquid, this is typically done via direct injection into a heated probe or through the injector of a Gas Chromatography (GC-MS) system.
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Ionization (Electron Ionization - EI) :
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The sample molecules in the gas phase enter the ion source.
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A beam of high-energy electrons (typically 70 eV) bombards the molecules.
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This bombardment ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).
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The excess energy causes the molecular ion to fragment into smaller, characteristic charged ions.
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Mass Analysis :
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The positively charged ions are accelerated out of the ion source and into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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The analyzer separates the ions based on their mass-to-charge ratio (m/z).
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Detection :
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An electron multiplier or similar detector records the abundance of ions at each m/z value.
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Data Processing :
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The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion versus its m/z ratio.
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Identify the molecular ion peak and the base peak (the most abundant ion), and analyze the fragmentation pattern to confirm the structure.
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Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as methyl sorbate.
Caption: Workflow for Spectroscopic Analysis of Methyl Sorbate.
